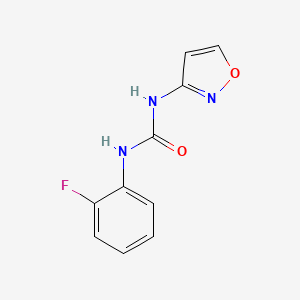
1-(2-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FLUOROPHENYL)-N’-(3-ISOXAZOLYL)UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl and isoxazolyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which then reacts with an isoxazole derivative to form the final product. Common reagents used in this synthesis include:
- 2-Fluoroaniline
- Isocyanates or carbamates
- Isoxazole derivatives
- Catalysts (e.g., base or acid catalysts)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-N’-(3-ISOXAZOLYL)UREA would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl and isoxazolyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-(2-FLUOROPHENYL)-N’-(3-ISOXAZOLYL)UREA can be compared with other urea derivatives, such as:
- N-(2-Chlorophenyl)-N’-(3-Isoxazolyl)urea
- N-(2-Bromophenyl)-N’-(3-Isoxazolyl)urea
- N-(2-Methylphenyl)-N’-(3-Isoxazolyl)urea
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can affect their chemical properties, reactivity, and biological activity, making N-(2-FLUOROPHENYL)-N’-(3-ISOXAZOLYL)UREA unique in its own right.
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)12-10(15)13-9-5-6-16-14-9/h1-6H,(H2,12,13,14,15) |
InChI Key |
UUMVHTAACBCYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NOC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


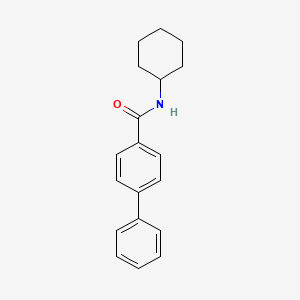
![N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966151.png)
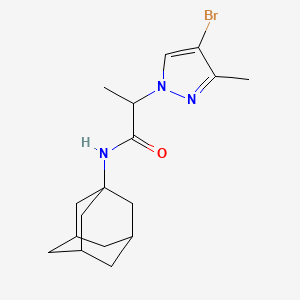
![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-7,16-dione](/img/structure/B10966163.png)
![1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966195.png)
![3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966197.png)
![N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966203.png)
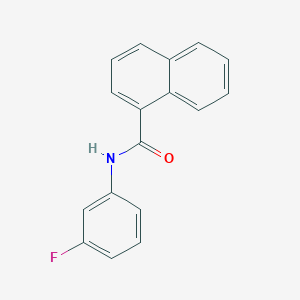
![1-(2-Fluorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966212.png)
![ethyl {[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10966214.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10966215.png)
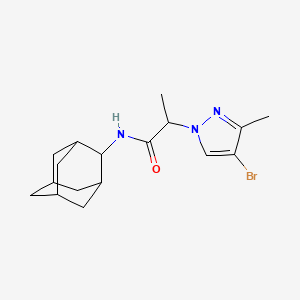
![N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10966220.png)
